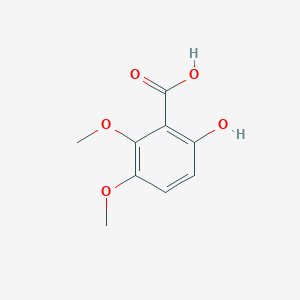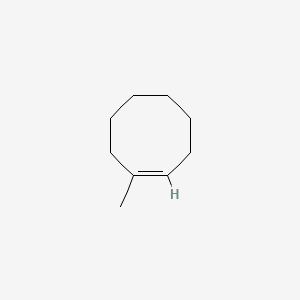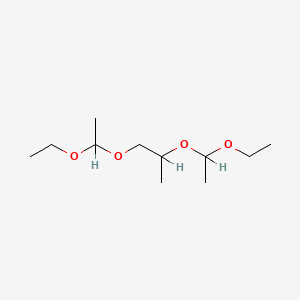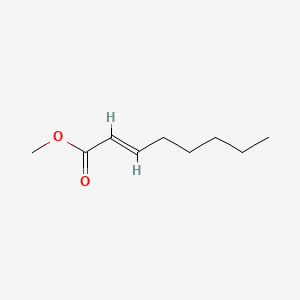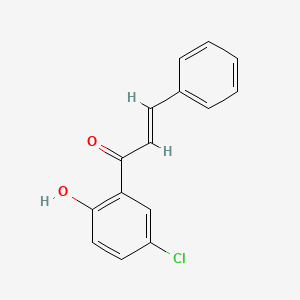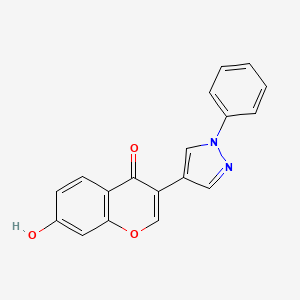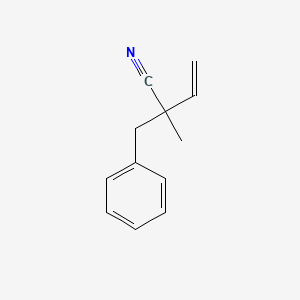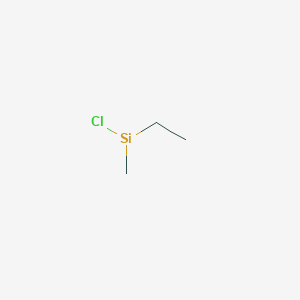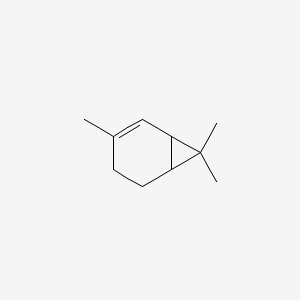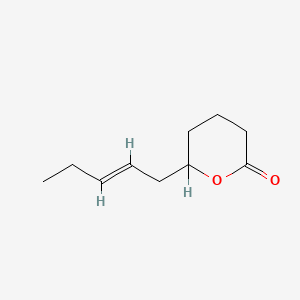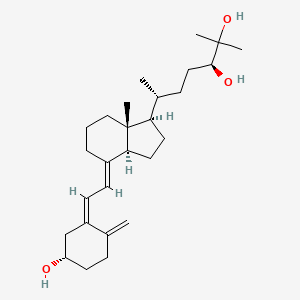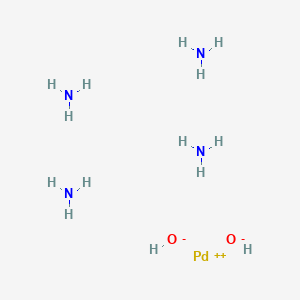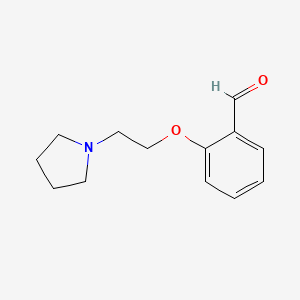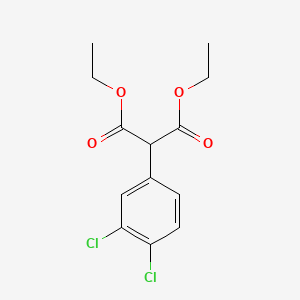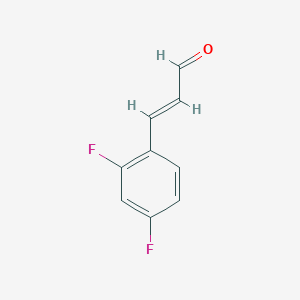
2,4-Difluorocinnamaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluorocinnamaldehyde is an organic compound with the molecular formula C₉H₆F₂O. It is a derivative of cinnamaldehyde, where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Difluorocinnamaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction conditions are generally mild, making this method highly efficient and widely used in organic synthesis.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. Industrial processes often optimize reaction conditions to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Difluorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-difluorocinnamic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,4-difluorocinnamyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,4-Difluorocinnamic acid.
Reduction: 2,4-Difluorocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives.
Applications De Recherche Scientifique
2,4-Difluorocinnamaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-difluorocinnamaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways . The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
2,6-Difluorocinnamaldehyde: Another fluorinated derivative of cinnamaldehyde with fluorine atoms at the 2 and 6 positions.
2,4-Dichlorocinnamaldehyde: A chlorinated analogue with chlorine atoms at the 2 and 4 positions.
Comparison:
Propriétés
Numéro CAS |
883107-63-9 |
|---|---|
Formule moléculaire |
C9H6F2O |
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
3-(2,4-difluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-6H |
Clé InChI |
XVVKESKJTRIKLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C=CC=O |
SMILES isomérique |
C1=CC(=C(C=C1F)F)/C=C/C=O |
SMILES canonique |
C1=CC(=C(C=C1F)F)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


